molecular formula C12H9BFNO5 B1391474 (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid CAS No. 1072945-96-0

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

Cat. No.: B1391474
CAS No.: 1072945-96-0
M. Wt: 277.01 g/mol
InChI Key: PFNVDOGFMYGBQN-UHFFFAOYSA-N
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Description

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid: is an organic compound with the molecular formula C12H9BFNO5 It is a boronic acid derivative that features a phenyl ring substituted with a fluoro and nitro group, as well as a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid typically involves the following steps:

    Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the fluoro group.

    Coupling Reaction: The nitrated product is then subjected to a coupling reaction with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This involves the use of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran or dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding phenol derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Chemistry:

    Catalysis: (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is used as a ligand in various catalytic processes, including Suzuki-Miyaura cross-coupling reactions.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its boronic acid functionality.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.

Industry:

    Sensors: this compound is utilized in the development of sensors for detecting various analytes, including glucose and other small molecules.

Mechanism of Action

The mechanism of action of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The fluoro and nitro groups contribute to the compound’s reactivity and binding affinity, influencing its overall biological and chemical activity.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the fluoro and nitro substituents, making it less reactive in certain applications.

    (4-Fluorophenyl)boronic acid: Contains only the fluoro substituent, resulting in different reactivity and binding properties.

    (4-Nitrophenyl)boronic acid: Contains only the nitro substituent, affecting its chemical behavior compared to (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid.

Uniqueness: this compound is unique due to the presence of both fluoro and nitro groups, which enhance its reactivity and binding properties. This combination of substituents allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives.

Properties

IUPAC Name

[3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVDOGFMYGBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672869
Record name [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-96-0
Record name [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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